molecular formula C11H23NO2 B3250446 3-(Dibutylamino)propanoic acid CAS No. 20333-96-4

3-(Dibutylamino)propanoic acid

Cat. No. B3250446
Key on ui cas rn: 20333-96-4
M. Wt: 201.31 g/mol
InChI Key: WVIVDMIARDUSDI-UHFFFAOYSA-N
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Patent
US06452030B1

Procedure details

After completion of the reaction, acrylic acid and di-n-butylamine were assayed by gas chromatography. As a result, formation of 152.5 g (yield 98%) of N,N-di-n-butyl-β-alanine was confirmed, with the rates of conversion of acrylic acid and di-n-butylamine being 98% and 98%, respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3].[CH2:6]([NH:10][CH2:11][CH2:12][CH2:13][CH3:14])[CH2:7][CH2:8][CH3:9]>>[CH2:6]([N:10]([CH2:11][CH2:12][CH2:13][CH3:14])[CH2:3][CH2:2][C:1]([OH:5])=[O:4])[CH2:7][CH2:8][CH3:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)NCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCC)N(CCC(=O)O)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 152.5 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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